1-(2-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone
Overview
Description
1-(2-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone, also known as 2C-C, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in 1986 by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-C is a psychoactive substance that has been used for research purposes to investigate its mechanism of action and potential therapeutic applications.
Scientific Research Applications
Inhibitor Binding and Heme Oxygenase-1 Studies
1-(2-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone is relevant in the study of heme oxygenases (HOs), enzymes involved in heme degradation. Research has shown that inhibitors with structures including 1-(2-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone derivatives can bind to the distal pocket of HO-1. These inhibitors demonstrate a common binding mode, despite chemical differences, offering insights for optimizing inhibitor design (Rahman et al., 2008).
Synthesis of Important Intermediates
Compounds structurally related to 1-(2-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone serve as intermediates in various synthesis processes. For instance, derivatives have been synthesized as intermediates in the production of fungicides like difenoconazole (Xie Wei-sheng, 2007).
Lithiation and Synthesis of Acetophenone Derivatives
The compound's derivatives have been utilized in lithiation processes, leading to the creation of ortho-functionalized acetophenone derivatives. This demonstrates its potential in organic synthesis and the development of new chemical entities (Lukács et al., 2003).
Reactions with Aromatic Ketones
Derivatives of 1-(2-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone have been involved in reactions with aromatic ketones, contributing to the synthesis of various compounds like oxathiolane and dioxolane methanols, highlighting its role in expanding the diversity of organic synthesis (Upadhyaya & Bauer, 1992).
Photoinduced Alkylation for Synthesis of Diketones
The compound's derivatives have been used in photoinduced alkylation reactions with enones, leading to the synthesis of monoprotected 1,4-diketones, a process significant in organic chemistry (Mosca et al., 2001).
Vibrational and Structural Studies
The compound has been the subject of theoretical studies, focusing on its geometry and vibrational spectra. Such studies are crucial in understanding the molecular structure and properties, which are important for various applications in chemistry and material science (Song et al., 2008).
properties
IUPAC Name |
1-(2-chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-9-4-2-1-3-8(9)10(13)7-11-14-5-6-15-11/h1-4,11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPWKJXTAOZBGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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